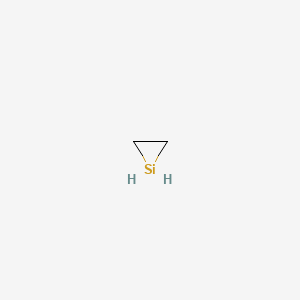

Silacyclopropane

Description

Significance of Strained Three-Membered Silicon-Containing Rings in Organosilicon Chemistry

Strained three-membered silicon-containing rings, such as silacyclopropane, hold significant importance in organosilicon chemistry due to the unique electronic and structural properties imparted by the silicon atom within the strained framework. Compared to their all-carbon counterparts like cyclopropane (B1198618), silacyclopropanes exhibit altered bond lengths and angles due to silicon's larger atomic radius and the nature of its bonding orbitals. These differences contribute to enhanced reactivity and a distinct chemical behavior, making them attractive building blocks for synthesizing complex organosilicon compounds and novel materials illinois.eduresearchgate.net. The incorporation of silicon into carbon skeletons generally endows the resulting compounds with unique biological activity and physical-chemical properties frontiersin.org. The strain energy released upon ring cleavage can be harnessed for powerful stereoselective transformations in organic synthesis, a potential that has been explored for creating polyoxygenated organic molecules with multiple stereogenic centers acs.orgscispace.com.

Historical Trajectory and Foundational Studies in this compound Research

The study of silacyclopropanes began with the pioneering work of Seyferth and coworkers, who reported the first synthesis of a simple this compound, hexamethylsilirane (B14629118), in 1975 princeton.eduresearchgate.net. Prior to this, the synthesis of silacyclopropanes was limited to simple, substituted forms princeton.edu. Early research focused on developing synthetic methods, such as the Wurtz-type reductive coupling of 1,3-dihalides with divalent metals, which proved effective for constructing silacyclopropanes, albeit with limitations in substrate scope and moderate yields for highly substituted derivatives illinois.edu. The inherent reactivity of these strained rings presented challenges in their preparation and handling, initially hindering their widespread application as synthetic tools illinois.edu. Over time, new synthetic methodologies have been developed, enabling stereospecific silacyclopropanation of alkenes and providing access to more complex structures acs.orgscispace.comcore.ac.uk.

Theoretical Framework of Ring Strain in Organosilicon Heterocyclic Architectures

The defining characteristic of silacyclopropanes is their significant ring strain. This strain arises from the deviation of bond angles from the ideal tetrahedral angle of approximately 109.5° for silicon and carbon atoms in a saturated environment. In this compound, the internal C-Si-C bond angles are compressed to approximately 54°, deviating 5-10° from the ideal 60° of a three-membered ring illinois.eduresearchgate.net. Quantum mechanical calculations and spectroscopic data indicate that the carbon-silicon bond in silacyclopropanes is, on average, about 0.3 Å longer than the corresponding carbon-carbon bonds in cyclopropane illinois.edu. This structural deformation, attributed in part to the involvement of silicon's 3p bonding orbitals, leads to increased strain energy compared to saturated acyclic silanes illinois.eduresearchgate.netbepress.com. Theoretical studies have calculated the ring strain energy (RSE) for this compound, finding it to be substantial, though comparisons with cyclopropane and other unsaturated three-membered rings reveal nuances in how unsaturation affects strain in silicon systems versus carbon systems bepress.comnih.gov. For instance, while unsaturation drastically increases strain in carbon rings (cyclopropane vs. cyclopropene), this effect is less pronounced for silicon bepress.com. The electronic structure of silacyclopropanes also shows that the lowest unoccupied molecular orbital (LUMO) is often localized on the silicon atom, suggesting a high electrophilicity at silicon, which contributes to their reactivity oup.com.

Structure

3D Structure

Propriétés

IUPAC Name |

silirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6Si/c1-2-3-1/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPBJMYVOQWDQNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C[SiH2]1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

58.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Silacyclopropane Architectures

Silylene Transfer Reactions in Silacyclopropane Synthesis

Silylenes, the silicon analogues of carbenes, are divalent silicon species that readily add to unsaturated π-systems, such as alkenes and alkynes, to form three-membered rings. The controlled generation and transfer of silylenes are central to many this compound synthesis strategies.

Metal catalysis has revolutionized the synthesis of silacyclopropanes by enabling silylene transfer reactions under significantly milder conditions than previously possible. Silver salts, in particular, have emerged as highly effective catalysts for this transformation.

The pioneering work by Woerpel and coworkers demonstrated that silver salts, such as silver triflate (AgOTf) or silver trifluoroacetate (B77799) (AgOC(O)CF₃), can catalyze the transfer of di-tert-butylsilylene from a this compound precursor (e.g., cyclohexene (B86901) this compound) to various alkenes illinois.eduuchicago.eduu-tokyo.ac.jpgrantome.comresearchgate.netnih.govhud.ac.uk. These reactions can proceed at remarkably low temperatures, as low as -27 °C, and exhibit excellent functional group tolerance uchicago.eduresearchgate.nethud.ac.uk. A key advantage of these metal-catalyzed processes is their high stereospecificity and diastereoselectivity, especially when employing functionalized or chiral alkenes illinois.eduuchicago.eduu-tokyo.ac.jphud.ac.ukresearchgate.netnih.govresearchgate.net. The stereochemical outcome is often dictated by the steric interactions between the alkene substrate and the silylene species, rather than electronic effects or the chirality of the metal ligand nih.gov.

Other transition metals, including copper and palladium, have also been investigated for their ability to catalyze silylene transfer reactions researchgate.netscispace.comresearchgate.netnih.govnih.gov. For instance, copper salts have been shown to catalyze the insertion of silylenes into allylic ethers, leading to allylic silanes nih.govnih.gov. Palladium catalysts have been employed in the silacyclopropenation of alkynes scispace.com.

Table 1: Representative Metal-Catalyzed Silylene Transfer Reactions

| Silylene Source | Catalyst | Alkene Substrate | Conditions | Yield (%) | Diastereoselectivity (dr) | Citation(s) |

| Cyclohexene this compound (1) | AgOTf (5-10 mol%) | Various alkenes | -27 °C to RT | 61-99 | High | illinois.eduuchicago.eduu-tokyo.ac.jpresearchgate.nethud.ac.uk |

| Cyclohexene this compound (1) | AgOC(O)CF₃ | Functionalized alkenes | Low temperatures | Good | Stereospecific, Diastereoselective | uchicago.edugrantome.comresearchgate.nethud.ac.ukresearchgate.net |

| Cyclohexene this compound (10) | CuOTf | Allylic ether (9) | Ambient temperature | 81 | Not specified | nih.gov |

| Cyclohexene this compound (1) | PdCl₂(PPh₃)₂ | Alkynes | Not specified | High | Not specified | scispace.com |

Historically, silylenes were generated via thermal or photochemical decomposition of suitable precursors. These methods involve the extrusion of a silylene fragment from a parent molecule, which is then trapped by an unsaturated substrate.

Thermal extrusion of silylenes, such as diorganosilylenes, commonly occurs from cyclic silanes (e.g., dodecamethylcyclohexasilane) or linear trisilanes at elevated temperatures u-tokyo.ac.jpscispace.comresearchgate.netacs.org. The extruded silylene can then react with an alkene to form a this compound scispace.comresearchgate.netacs.org. This process can be reversible, with the product distribution influenced by the thermodynamic stabilities of the siliranes involved researchgate.net. Seyferth and coworkers first observed that siliranes themselves could cheletropically extrude dialkylsilylenes upon heating, which could then re-insert into another alkene researchgate.net.

Photochemical methods also play a role in silylene generation. Irradiation of cyclic silanes, such as dodecamethylcyclohexasilane, or linear trisilanes can induce silylene extrusion scispace.comresearchgate.netacs.orgmdpi.comrsc.org. Photochemical generation has also been used to produce silacyclopropenes gelest.com. Ando and colleagues have reported the direct reaction of photochemically generated silylenes with alkenes to yield silacyclopropanes in good yields researchgate.net.

Table 2: Silylene Generation and Trapping Methods

| Silylene Precursor | Generation Method | Trapping Agent | Product Type | Citation(s) |

| Dodecamethylcyclohexasilane (2) | Photolysis | Alkene | This compound | scispace.comresearchgate.net |

| Linear and cyclic trisilanes | Photolysis/Thermolysis | Alkene | This compound | scispace.comresearchgate.netacs.org |

| Siliranes (e.g., hexamethylsilirane) | Thermal Extrusion | Alkene | This compound | researchgate.net |

| Cyclotrisilanes (cyclo-(Ar₂Si)₃) | Thermal | Olefins | This compound | rsc.orgresearchgate.net |

| Di-tert-butylsilylene precursor (e.g., this compound 1) | Metal Salt Catalysis | Alkenes | This compound | illinois.eduuchicago.eduu-tokyo.ac.jp |

The choice of precursor is critical for efficient silylene generation. Beyond simple cyclic and linear silanes, other precursors have been explored. Cyclohexene-derived silacyclopropanes serve as convenient and stable sources of di-tert-butylsilylene, particularly in metal-catalyzed transfer reactions uchicago.eduu-tokyo.ac.jpresearchgate.nethud.ac.ukresearchgate.net. Silylenoid precursors, such as di-tert-butyldiazidosilanes or diamidodichlorosilanes, have also been reported, although their application in this compound synthesis is noted as limited researchgate.net. Bromotrisylsilylenoids have been utilized for the synthesis of stable 1-bromo-1-silacyclopropanes researchgate.netfigshare.com.

Reductive Coupling Strategies for this compound Formation

An alternative to silylene transfer is the direct reductive coupling of suitable silicon-containing precursors with unsaturated organic molecules. The Wurtz-type reductive coupling, a classic method for forming carbon-carbon bonds, has been adapted for this compound synthesis.

Seyferth and coworkers successfully employed the Wurtz-type reductive coupling of 1,3-dihalides with divalent metals, such as magnesium turnings, to construct silacyclopropanes researchgate.net. This method involves the reductive coupling of a dihalosilane with an alkene or the intramolecular coupling of a dihaloalkane with a silicon source. While effective for certain substrates, this approach has a more limited substrate scope compared to silylene transfer methods researchgate.net. Other reducing agents like zinc and silver have also been explored for similar reductive coupling reactions wikipedia.orgscielo.br.

Silylenoid-Mediated Approaches to this compound Construction

Silylenoids are species containing a polarized silicon-halogen or silicon-metal bond, which can act as precursors to silylenes or react directly with unsaturated substrates. While silylenoid precursors like di-tert-butyldiazidosilanes and diamidodichlorosilanes have been synthesized, their direct application in this compound construction is less extensively documented compared to silylene-based methods researchgate.net. However, some routes to bromosilacyclopropanes involve silylenoid intermediates researchgate.netfigshare.com.

Stereocontrolled Synthesis of Functionalized Silacyclopropanes

The ability to synthesize silacyclopropanes with precise stereochemical control is paramount for their utility in complex organic synthesis. Metal-catalyzed silylene transfer reactions have been particularly successful in this regard.

The use of functionalized and chiral alkenes in conjunction with metal catalysts (especially silver) allows for the formation of silacyclopropanes with high diastereoselectivity illinois.eduuchicago.eduu-tokyo.ac.jphud.ac.ukresearchgate.netnih.govresearchgate.net. The stereochemistry of the resulting this compound is often dictated by the steric interactions during the silylene addition to the alkene nih.govcore.ac.uk. For example, the addition of di-tert-butylsilylene to chiral cyclohexenes has yielded silacyclopropanes with diastereomeric ratios (dr) as high as 96:4 core.ac.uk. These highly stereodefined silacyclopropanes then serve as valuable chiral building blocks for subsequent stereoselective transformations.

Compound List

this compound (Silirane)

Dodecamethylcyclohexasilane

Dimethylsilylene

Di-tert-butylsilylene

Cyclohexene this compound

Hexamethylsilirane (B14629118)

Bromotrisylsilylenoid

1,3-Dihalides

1,3-Dihaloalkanes

Allylic ethers

Allylic silanes

Allylic sulfides

Alkenes (mono-substituted, di-substituted, functionalized, chiral)

Alkynes

Carbonyl compounds (aldehydes, ketones, formate (B1220265) esters, formamides)

Imines

Silver triflate (AgOTf)

Silver trifluoroacetate (AgOC(O)CF₃)

Copper salts (CuI, CuCN, CuBr₂)

Palladium catalysts (PdCl₂(PPh₃)₂)

Zinc salts (ZnBr₂)

Di-tert-butyldiazidosilanes

Diamidodichlorosilanes

Silanes

Trisilanes

Disilacyclobutanes

Silacyclopropenes

Silacyclobutanes

Oxasilacyclopentanes

Siloles

Silaindane

Silathiacyclopropanes

Electronic Structure, Bonding Peculiarities, and Stability of Silacyclopropanes

Quantum Chemical Investigations of Silacyclopropane Electronic Structure

Quantum chemistry employs the principles of quantum mechanics to understand chemical systems, focusing on the electronic structure of molecules. For this compound, researchers have utilized ab initio methods and Density Functional Theory (DFT) to investigate its electronic configuration, geometries, and relative energies iastate.eduosti.govacs.org. These computational approaches allow for the detailed mapping of electron density distributions and the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity iastate.edu. The accuracy of these calculations is often dependent on the chosen basis sets and theoretical models, with methods like MP2 and CCSD(T) being employed for high-fidelity results, especially when dealing with second-row elements like silicon acs.orgyorku.ca.

Computational Assessment of this compound Ring Strain Energy and Stability

The significant deviation of bond angles from ideal values in the three-membered ring results in substantial ring strain energy (RSE). Computational assessments, often employing isodesmic or homodesmotic reactions, are used to quantify this strain osti.govacs.orgscispace.com. These methods allow for the calculation of strain by comparing the energy of the cyclic molecule to that of acyclic analogues with conserved bond types. Mark S. Gordon and colleagues have conducted seminal work in this area, calculating the RSE for this compound and related compounds iastate.eduacs.org. These studies reveal that the RSE of this compound is considerably higher than that of saturated acyclic silanes, contributing to its propensity for ring-opening reactions. For instance, while cyclopropane (B1198618) has an RSE around 27-30 kcal/mol osti.gov, this compound's RSE is reported to be approximately twice that of silacyclopropylidene scispace.com.

Table 1: Ring Strain Energy (RSE) Comparison

| Compound | RSE (kcal/mol) | Computational Method/Reference |

| Cyclopropane | ~28.8 - 30.2 | RHF/MP2 osti.gov |

| This compound | Value to be determined from Gordon's work | Ab initio methods iastate.eduacs.org |

| Silirene | ~40.6 - 42.0 | Ab initio methods scispace.com |

Note: Specific RSE values for this compound are detailed in Gordon's 1980 publications iastate.eduacs.org. Silirene values are provided for comparative context.

The stability of this compound is intrinsically linked to its high ring strain. This strain acts as a driving force for reactions that relieve the strained three-membered ring, often leading to the formation of more stable, open-chain products.

Isomeric Forms of Silacyclopropanes and Their Relative Energetic Profiles

This compound can exist in various isomeric forms, differing in the arrangement of hydrogen atoms or substituents around the silicon and carbon atoms. Quantum chemical investigations have systematically explored these isomers and their relative energetic stabilities iastate.eduacs.orgscispace.com. Studies by Gordon have identified and calculated the relative energies of several C₂SiH₄ isomers. For instance, vinylsilane has been computationally determined to be a more stable isomer compared to this compound scispace.com. The energetic profiles of these isomers, calculated using ab initio methods, are crucial for understanding potential isomerization pathways and the thermodynamic favorability of different structural arrangements.

Table 2: Relative Energetic Profiles of Selected C₂SiH₄ Isomers

| Isomer Name | Relative Energy (kcal/mol) | Reference |

| This compound | 0.0 | scispace.com |

| Vinylsilane | ~ -13.36 (6-31G*//3-21G) | scispace.com |

| Silaethylene | ~ -3.61 (3-21G//3-21G) | scispace.com |

Note: Relative energies are approximate and depend on the computational method and basis set used. The this compound isomer is set as the reference (0.0 kcal/mol). Data is illustrative based on findings for C₂SiH₄ isomers.

These energetic differences highlight the thermodynamic driving forces for interconversion between various silicon-containing C₂H₄ isomers, with this compound being a higher-energy, strained form.

Compound List:

this compound

Reactivity Profiles and Mechanistic Pathways of Silacyclopropane Transformations

Ring-Opening Reactions of Silacyclopropanes

The inherent strain within the silacyclopropane ring makes it susceptible to cleavage upon interaction with various reagents and under different conditions. These ring-opening reactions are central to harnessing the synthetic utility of silacyclopropanes.

Reactions with Carbonyl Compounds: Formation of Oxasilacyclopentanes

A significant class of reactions involving silacyclopropanes is their insertion into carbonyl compounds, leading to the formation of five-membered rings known as oxasilacyclopentanes. These transformations are crucial for constructing functionalized organic molecules, often with multiple stereocenters.

Metal catalysts, particularly copper and zinc salts, play a pivotal role in facilitating the insertion of carbonyl compounds into silacyclopropanes. These reactions typically occur under mild conditions, often with low catalyst loadings (e.g., 10 mol %) and at or below room temperature scispace.comacs.orgresearchgate.net. The stereochemistry of the starting this compound is generally retained in the product, indicating stereospecificity scispace.comacs.org.

Two primary mechanistic pathways have been proposed for these metal-catalyzed carbonyl insertions:

Transmetalation Mechanism: This pathway, frequently observed with copper catalysts (e.g., CuI, CuCN, CuBr₂), involves the transfer of the silicon atom from the this compound to the metal center. This process typically begins with the coordination of the this compound to the copper, followed by oxidative addition or sigma-bond metathesis, forming an organocopper intermediate. This intermediate then reacts with the carbonyl compound. Evidence suggests that copper-catalyzed insertions of formamides and α,β-unsaturated aldehydes proceed via this mechanism scispace.comacs.orgprinceton.edu. The transmetalation of silanes to copper and palladium has been previously demonstrated scispace.com.

Carbonyl Activation Mechanism: Alternatively, some metal catalysts, such as ZnBr₂, may function by activating the carbonyl compound directly. The Lewis acidic nature of the metal center can coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. In some instances, the halide anion associated with the metal catalyst might coordinate to the silicon atom of the this compound, enhancing the nucleophilicity of the strained ring scispace.com. Zinc catalysis has also been noted to potentially lead to regiochemical reversal compared to copper catalysis, affording 1,3-regioisomers researchgate.net.

The choice of metal catalyst significantly influences the reaction pathway and, consequently, the regiochemical outcome. For instance, copper salts often favor insertion at the more substituted C-Si bond, while zinc salts can lead to different regioselectivity researchgate.net.

While metal catalysis is prevalent, silacyclopropanes can also undergo ring-opening reactions with carbonyl compounds without a catalyst, particularly at elevated temperatures nih.govillinois.edu. However, these non-catalytic pathways are generally less efficient, requiring higher temperatures and potentially leading to longer reaction times compared to their catalyzed counterparts nih.gov. Thermal decomposition of silacyclopropanes can also lead to silylene extrusion, which is discussed in a later section illinois.edu.

A key feature of this compound reactivity with carbonyl compounds is the high degree of regioselectivity and stereochemical control observed.

Regioselectivity: In unsymmetrical silacyclopropanes, the insertion of carbonyl compounds typically occurs at the more substituted carbon-silicon bond, leading to a specific regioisomer with high selectivity (often >99:1) scispace.comacs.org. This regiochemical preference can be influenced by the nature of the substituents on the this compound and the type of catalyst employed scispace.comresearchgate.net. For example, copper-catalyzed insertions into α,β-unsaturated aldehydes are favored at the more substituted C-Si bond, possibly via an oxy-π-allyl intermediate scispace.com.

Stereochemistry: The insertion reactions are highly stereospecific, meaning that the stereochemical configuration of the this compound starting material is faithfully transferred to the oxasilacyclopentane product scispace.comacs.org. This stereospecificity is critical for the synthesis of complex molecules, as the resulting oxasilacyclopentanes can be further transformed (e.g., via Tamao oxidation of the C-Si bond) into polyoxygenated compounds with multiple contiguous stereocenters scispace.comillinois.edu. For example, copper-catalyzed insertions into silacyclopropanes proceed with retention of configuration at the reacting carbon center acs.org.

Table 4.1.1.3: Examples of this compound Carbonyl Insertion Reactions

| Carbonyl Compound | This compound Type | Catalyst (mol%) | Conditions | Product Type | Regioselectivity (C-Si bond) | Stereospecificity | Reference |

| Formamide | Unsymmetrical this compound (e.g., 12) | CuI (10) | ≤ 22 °C | Oxasilacyclopentane | More substituted C-Si bond | Retention | scispace.comacs.org |

| α,β-Unsaturated Aldehyde | Various | CuI (10) | ≤ 22 °C | Oxasilacyclopentane | More substituted C-Si bond | Retention | scispace.comacs.org |

| Ester | Various | CuI (10) | ≤ 22 °C | Oxasilacyclopentane | (Implied) | Retention | scispace.com |

| Saturated Aldehyde | Various | CuI (10) | Elevated temp. | No reaction observed | N/A | N/A | scispace.com |

| Benzaldehyde | Alkylidenethis compound (e.g., 3h) | None (or Cu salt) | 22 °C to 100 °C | Oxasilacyclopentane | C-Si(sp²) bond cleavage | High | nih.gov |

| Butyraldehyde | Alkylidenethis compound (e.g., 3h) | None (or Cu salt) | 22 °C to 100 °C | Oxasilacyclopentane | C-Si(sp²) bond cleavage | High | nih.gov |

| Ethyl Formate (B1220265) | Alkylidenethis compound (e.g., 3h) | None (or Cu salt) | 22 °C to 100 °C | Oxasilacyclopentane | C-Si(sp²) bond cleavage | High | nih.gov |

Nucleophilic Ring-Opening Pathways of Silacyclopropanes

Beyond reactions with carbonyl compounds, silacyclopropanes can undergo ring-opening reactions upon treatment with various nucleophiles. These nucleophiles can include halides (e.g., I, Br₂), alcohols (ROH), amines (NR₂), alkoxides (OR), and organotin reagents (SnR₃) princeton.edu. The specific outcome depends on the nature of the nucleophile and the substituents on the this compound ring. For instance, phenyl-substituted bromosilacyclopropanes undergo regioselective ring opening with methanol (B129727) to yield the corresponding product, whereas silyl-substituted analogs may undergo nucleophilic substitution at the silicon atom without ring opening researchgate.netacs.org. The mechanism typically involves direct attack of the nucleophile on either the silicon atom or one of the carbon atoms of the strained ring, leading to bond cleavage and ring expansion.

Thermal and Photochemical Ring Cleavage via Silylene Extrusion (Cycloreversion)

Silacyclopropanes can also undergo ring cleavage through thermal or photochemical processes, resulting in the extrusion of a silylene species and the formation of an alkene. This process is essentially a cycloreversion reaction.

Thermal Cycloreversion: Upon heating, silacyclopropanes can decompose to extrude dialkylsilylenes, which can then re-insert into other alkenes illinois.edu. This is a reversible process, and the product distribution is governed by the thermodynamic stability of the involved silacyclopropanes illinois.edu. For example, hexamethylsilirane (B14629118) extrudes dimethylsilylene upon heating illinois.edu. Similarly, bromosilacyclopropanes can thermally extrude bromosilylene researchgate.netacs.org.

Photochemical Cycloreversion: Photochemical irradiation can also induce the extrusion of silylenes from silacyclopropanes le.ac.ukmdpi.comacs.org. Mechanistic studies suggest that these photoreactions can proceed via specific excited states, such as the ¹Lₐ state, leading to silylene extrusion acs.orgacs.org. While photochemical silacyclopropanation of allenes has been reported, these methods often yield products with lower regio- and diastereoselectivity compared to metal-catalyzed approaches nih.gov. The photochemical extrusion of silylenes is a key pathway for generating these reactive silicon species.

Table 4.1.3: Examples of Silylene Extrusion from Silacyclopropanes

| This compound Type | Method (Thermal/Photochemical) | Extruded Silylene | Product(s) | Conditions | Reference |

| Hexamethylsilirane | Thermal | Dimethylsilylene | Alkene, Silylene | Heating | illinois.edu |

| Bromothis compound (phenyl-substituted) | Thermal | Bromosilylene | Alkene, Silylene | Thermal cycloreversion | researchgate.netacs.org |

| Trisilane (e.g., 2,2-diphenylhexamethyltrisilane) | Photochemical | Silylene | Alkene, Silylene | Irradiation (e.g., 254 nm, 313 nm) | le.ac.ukmdpi.comacs.org |

Compound List

this compound

Oxasilacyclopentane

Dimethylsilylene

Bromosilylene

Hexamethylsilirane

Formamide

Aldehyde

Ketone

Ester

α,β-Unsaturated Aldehyde

α,β-Unsaturated Ketone

Formate Ester

Allyl Silane

Silyl (B83357) Enol Ether

1,3-Diol

Alkylidenethis compound

Styrene

Trimethylvinylsilane

Triethylvinylsilane

Dimethylphenylvinylsilane

1-Bromo-1-silacyclopropane

1-Methoxy-1-silacyclopropane

Cyclopropylcarbinol

Cyclobutane

Silacyclobutane

Silacyclopropene

Disilane

Trisilane

Cyclotrisilane

Diboracyclopropane

Dioxirane

Oxaziridine

Tripnictogenirane

Triaziridine

Triphosphirane

Triarsirane

Silepin

Germepin

Borepin

Stannepin

Benzaldehyde

Butyraldehyde

Ethyl Formate

1-Formylpyrrolidine

Rearrangement Processes of Silacyclopropanes

The strained nature of the this compound ring makes it a thermodynamically unstable system, predisposed to undergo transformations that relieve this strain. Rearrangement processes are a significant class of these reactions, involving the reorganization of atoms within the molecule. These transformations can be triggered by thermal energy, photochemical irradiation, or the presence of catalysts and reactive intermediates, leading to the formation of more stable silicon-containing structures.

Intramolecular Silyl Migrations and Isomerizations

Intramolecular silyl migrations are a hallmark of organosilicon chemistry, often driven by the formation of strong silicon-heteroatom bonds or the stabilization of transient intermediates. While direct examples of this compound undergoing intramolecular silyl migration to form isomeric silacyclopropanes are not extensively detailed in the provided snippets, the underlying principles are well-established in related silicon chemistry.

The Brook rearrangement serves as a classic example of intramolecular silyl migration, typically involving the base-catalyzed migration of a silyl group from carbon to an adjacent oxygen atom gelest.com. This process is thermodynamically favored by the formation of a robust Si-O bond, often leading to silyl enol ethers or silyl ethers. The mechanism generally proceeds through an alkoxide intermediate, followed by silyl group migration to a carbanion, which is subsequently protonated gelest.com.

In the context of this compound chemistry, rearrangements can also involve species derived from the this compound ring, such as silacyclopropyl cations or silylenes. For instance, silacyclopropyl cations have been shown to isomerize to more stable cyclic silylenes through pathways that may involve formal migratory insertions of ethylene (B1197577) into Si-P bonds researchgate.netnih.gov. These transformations highlight the dynamic nature of silicon-containing strained rings and their capacity for complex rearrangements, often driven by strain relief or enhanced electronic stability.

Table 1: Representative Silyl Migration Principles

| Rearrangement Type | Typical Migration | Driving Force/Key Feature | Relevance to Silacyclopropanes |

| Brook Rearrangement | C-to-O Silyl Migration | Formation of strong Si-O bond, stabilization of carbanion | Analogous principle; this compound derivatives can undergo similar rearrangements. |

| Silacyclopropyl Cation Isomerization | Silyl group rearrangement | Relief of ring strain, electronic stabilization of silylene | Involves this compound-derived intermediates undergoing structural changes. |

Radical-Mediated Rearrangement Pathways: Mechanistic Probes (e.g., Radical Clock Experiments)

Silacyclopropanes are known to participate in radical-mediated reactions, frequently leading to ring-opening and subsequent rearrangements acs.org. These pathways can be initiated thermally, photochemically, or through the action of radical initiators. The inherent strain in the three-membered ring makes it susceptible to homolytic bond cleavage, generating reactive radical intermediates.

Radical Clock Experiments are indispensable tools for elucidating the involvement and temporal characteristics of radical intermediates in chemical reactions csbsju.eduyoutube.com. A radical clock is a molecule designed to undergo a unimolecular rearrangement at a precisely known, calibrated rate. When introduced into a reaction suspected of involving radical intermediates, the behavior of the radical clock provides critical mechanistic insights.

Mechanism of Radical Clocks: If a reaction proceeds via a radical intermediate, and a radical clock molecule is present, the transient radical can either react with other species in the system or undergo its characteristic rearrangement. By comparing the rate of the reaction of interest with the known rearrangement rate of the radical clock, researchers can estimate the lifetime of the intermediate radical csbsju.eduyoutube.com. The observation of a rearranged radical clock product indicates the formation of a radical intermediate, while the absence of such a product suggests that the radical either did not form or reacted too rapidly with other substrates before it could rearrange.

Silacyclopropanes and Radical Clocks: Research has established that silacyclopropanes can undergo ring-expansion reactions, and radical clock experiments have provided compelling evidence for the involvement of radical intermediates in these processes acs.org. For example, the reaction of silacyclopropanes with certain unsaturated compounds can lead to ring expansion, with mechanistic studies employing radical clocks confirming a radical-based pathway acs.org. The intrinsic reactivity of strained rings like cyclopropanes, which can readily undergo radical-initiated ring opening, makes them valuable components in the design of radical clocks. The ring opening of a cyclopropane (B1198618) adjacent to a radical center, for instance, is known to occur at very high rates, often on the order of 10⁷ s⁻¹ youtube.com.

Table 2: Representative Radical Clock Rearrangement Rates

| Rearrangement Type | Approximate Rate (s⁻¹) | Notes |

| Cyclopropane Ring Opening (Radical-initiated) | ~10⁷ | High rate, indicative of facile ring opening. |

| Homoallyl Radical Cyclization | ~10⁴ | Slower than cyclopropane opening, useful for longer-lived radicals. |

| Five-membered ring cyclization (e.g., exo-trig) | ~10⁵ | Intermediate rate, useful for probing intermediate radical lifetimes. |

| Neopentyl Rearrangement | ~10² | Relatively slow rearrangement, suitable for very transient radicals. |

Computational and Theoretical Investigations in Silacyclopropane Chemistry

Application of High-Level Ab Initio and Density Functional Theory (DFT) Methodologies

Computational chemistry plays a pivotal role in modern chemical research, offering predictive power and detailed mechanistic insights, particularly for strained systems like silacyclopropane. High-level ab initio methods and various Density Functional Theory (DFT) approaches are extensively utilized to study the electronic structure, geometries, and energetics of this compound and its derivatives.

Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and coupled cluster methods (e.g., CCSD(T)), are employed to provide highly accurate, first-principles calculations of molecular properties benthamopen.comsapub.orgresearchgate.net. These methods, while computationally demanding, are crucial for benchmarking and validating results obtained from less computationally intensive techniques benthamopen.comnumberanalytics.com. For instance, MP2 and MP4(SDQ) calculations with basis sets like cc-pVTZ or 6-311++G(d,p) have been used to determine structural parameters and energy barriers for related silicon-containing rings researchgate.net.

Density Functional Theory (DFT) has emerged as a powerful and versatile tool due to its favorable balance between accuracy and computational cost benthamopen.comsapub.orgnumberanalytics.com. Commonly used DFT functionals, such as BLYP and hybrid functionals like B3LYP and M06-2X, are applied to optimize geometries, calculate vibrational frequencies, and determine electronic properties such as HOMO-LUMO gaps benthamopen.comsapub.orgresearchgate.netresearchgate.netresearchgate.netsci-hub.seresearchgate.netbeilstein-journals.org. Time-Dependent DFT (TD-DFT) is particularly useful for predicting spectroscopic properties, including absorption and emission spectra, which can then be correlated with experimental data sci-hub.se. The choice of functional and basis set is critical, as different combinations can yield varying degrees of accuracy for specific properties and molecular systems benthamopen.comresearchgate.net. For example, B3LYP/6-311+G(d,p) has been used in conjunction with higher-level methods like QCISD for detailed mechanistic studies researchgate.net.

These theoretical investigations are instrumental in characterizing the fundamental nature of this compound, including its bond lengths, bond angles, and vibrational spectra, providing a comprehensive understanding of its molecular framework researchgate.netwhiterose.ac.uk.

Elucidation of Reaction Mechanisms Through Transition State and Potential Energy Surface Analysis

Understanding the reaction pathways of this compound requires detailed analysis of its potential energy surface (PES) and the identification of transition states (TS). The PES is a multidimensional landscape that maps the potential energy of a molecular system as a function of its nuclear coordinates, with minima representing stable structures (reactants, products, intermediates) and saddle points (transition states) representing energy barriers along reaction pathways numberanalytics.comwayne.edu.

Computational methods are employed to construct and explore these PES. Techniques like geometry optimization are used to locate minima, while specialized algorithms are used to find transition states, often characterized by a single imaginary frequency mode numberanalytics.comfossee.in. The Intrinsic Reaction Coordinate (IRC) is then used to trace the minimum energy path connecting the transition state to the reactant and product minima researchgate.netfossee.in.

For this compound chemistry, PES analysis has been crucial in elucidating mechanisms such as ring-opening reactions, isomerizations, and insertion reactions researchgate.netd-nb.infokyushu-u.ac.jp. For instance, theoretical studies have investigated the isomerization of silacyclopropyl cations to more stable silyliumylidene ions via migratory insertions, mapping out the associated energy profiles and transition states d-nb.info. Similarly, the decomposition pathways of related silicon heterocycles, such as silacyclobutane, have been explored by identifying diradical intermediates and transition states for bond cleavage, revealing whether CC or SiC bond cleavage is the preferred initial step kyushu-u.ac.jp. The systematic optimization of stationary points on the PES, including precursor complexes, transition states, and products, is a standard approach in DFT and ab initio studies to unravel complex reaction mechanisms researchgate.netresearchgate.net.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity Using Computational Models

Computational models, particularly those based on DFT, are indispensable tools for predicting the reactivity, regioselectivity, and stereoselectivity of this compound-involved reactions. By analyzing the energetics and electronic properties of transition states and intermediates, researchers can anticipate the favored reaction pathways and product distributions.

The prediction of regioselectivity often relies on comparing the energies of transition states leading to different constitutional isomers. Factors such as transition state stability, steric effects, and electronic interactions are evaluated to determine the preferred site of bond formation or cleavage researchgate.netbeilstein-journals.org. For example, computational studies can rationalize regioselectivity in cycloaddition or insertion reactions by examining the relative energies of competing transition states, which are influenced by factors like π/π interactions or frontier molecular orbital (FMO) coefficients researchgate.netresearchgate.net.

Stereoselectivity predictions are similarly achieved by analyzing the energy differences between diastereomeric or enantiomeric transition states. Computational models can identify the stereochemical outcome of reactions, such as those involving chiral this compound derivatives or reactions where stereochemistry is dictated by the approach of reactants researchgate.netacs.orgnih.gov. The ability of computational methods to accurately predict these selectivities allows for the rational design of synthetic strategies and the optimization of reaction conditions to achieve desired stereochemical outcomes beilstein-journals.orgacs.orgnih.govrsc.org. For instance, correlating transition state energies with global and local reactivity indices provides a robust framework for explaining and predicting observed regio- and stereoselectivity researchgate.net.

Strain Energy Calculations and Their Correlation with this compound Reactivity

The high reactivity of this compound is largely attributed to its significant ring strain, a characteristic shared with its all-carbon analog, cyclopropane (B1198618). Computational chemistry provides essential tools for quantifying this strain energy (SE) and understanding its direct impact on chemical behavior.

Ring strain energy is typically calculated using high-level ab initio methods by comparing the energy of the strained ring to that of hypothetical strain-free reference molecules, often derived through homodesmotic reactions acs.orgresearchgate.netnih.govresearchgate.net. These calculations reveal that three-membered rings, including this compound, possess substantial strain energies, often exceeding those of larger rings acs.orgnih.gov. For example, studies on related unsaturated three-membered heterocycles indicate that silirenes (silicon analogs of cyclopropenes) exhibit high ring strain energies, with values around 40-42 kcal/mol for the parent 1H-silirene nih.gov. While specific strain energy values for this compound itself are not explicitly detailed in the provided snippets, the trend of increased strain in three-membered silicon heterocycles compared to their larger counterparts is well-established acs.orgresearchgate.net.

The calculated strain energies are directly correlated with the observed reactivity of these molecules. The inherent strain in this compound makes its ring bonds weaker and more susceptible to cleavage, facilitating reactions such as ring-opening, insertion, and cycloaddition acs.orgresearchgate.net. Computational models can quantify how strain influences activation barriers for these reactions, demonstrating that strained systems often react more readily than their less strained counterparts researchgate.net. For instance, the strain in cyclic systems can significantly lower activation energies for cycloaddition reactions, making them kinetically favorable researchgate.net. Thus, computational studies provide a quantitative link between the geometric strain within the this compound ring and its propensity to undergo chemical transformations.

Stereochemical Aspects and Stereoselective Synthesis with Silacyclopropanes

Stereospecific Silacyclopropanation Reactions of Olefins

The formation of silacyclopropanes from alkenes and silylenes is a key step in their synthetic utility. These silacyclopropanation reactions are often stereospecific, meaning that the stereochemistry of the starting alkene is directly transferred to the silacyclopropane product. This phenomenon is analogous to the stereospecific addition of carbenes to alkenes to form cyclopropanes.

Research has demonstrated that the addition of silylenes, such as di-tert-butylsilylene, to olefins can proceed stereospecifically. For instance, the reaction of a cis-alkene with a silylene typically yields a cis-silacyclopropane, while a trans-alkene affords a trans-silacyclopropane. illinois.edu Metal catalysts, particularly coinage metal salts like silver triflate (AgOTf) or silver trifluoroacetate (B77799) (AgOC(O)CF3), have been found to be effective in promoting these silylene transfer reactions at relatively low temperatures (as low as -27 °C). researchgate.netacs.org This mild approach allows for the synthesis of silacyclopropanes from a variety of alkenes, including functionalized ones, with high fidelity regarding the alkene's original stereochemistry. researchgate.netacs.orgcore.ac.uk The stereochemical outcome of these silacyclopropanation reactions is primarily dictated by the structure of the alkene itself, rather than the ligands on the metal catalyst, especially when the silylene transfer is kinetically controlled. researchgate.net

Table 1: Stereospecificity in Silacyclopropanation

| Alkene Stereochemistry | Silylene Source | Catalyst | This compound Product Stereochemistry | Reference |

| cis-Alkene | Silylene | Metal Salt | cis-Silacyclopropane | illinois.edu |

| trans-Alkene | Silylene | Metal Salt | trans-Silacyclopropane | illinois.edu |

Stereochemical Control in Ring-Opening Transformations of Silacyclopropanes

Once formed, silacyclopropanes can undergo various ring-opening reactions, which can also be controlled stereochemically. The cleavage of the strained three-membered ring, particularly the carbon-silicon bond, can lead to the formation of new carbon-carbon or carbon-heteroatom bonds with precise stereochemical outcomes.

Reactions with carbonyl compounds, such as aldehydes and ketones, are particularly important. These reactions, often catalyzed by metal salts, result in the insertion of the carbonyl moiety into the C-Si bond, forming oxasilacyclopentanes. researchgate.netscispace.com These insertions can proceed with high stereoselectivity, allowing for the generation of products with defined stereochemistry. For example, the insertion of aldehydes into silacyclopropanes can yield 1,3-diol precursors after subsequent oxidation of the C-Si bond. scispace.com The stereochemical outcome of these insertions is influenced by the reaction conditions and the nature of the this compound. In some cases, the insertion preferentially occurs into the more substituted carbon of an unsymmetrically substituted this compound. illinois.edu

Furthermore, the ring-opening of silacyclopropanes can be orchestrated to achieve stereoselective nucleophilic substitutions and stereospecific oxidation of the C-Si bond. These transformations are crucial for synthesizing polyoxygenated organic molecules with multiple stereogenic centers. scispace.comnih.gov The stereochemistry of the ring-opening process can be tuned to favor specific diastereomers, making silacyclopropanes versatile building blocks for complex synthesis. researchgate.netacs.orggrantome.comresearchgate.net

Table 2: this compound Ring-Opening Reactions

| This compound Type | Reactant | Product Class | Stereochemical Outcome | Key Transformation | Reference |

| Substituted Silirane | Aldehyde/Ketone | Oxasilacyclopentane | High Stereoselectivity | C-Si bond insertion | illinois.eduresearchgate.netscispace.com |

| This compound | Nucleophile | Substituted Silane | Stereoselective | Nucleophilic Substitution | scispace.comnih.gov |

| This compound | Oxidant | Diol Precursor | Stereospecific | C-Si bond oxidation | scispace.comnih.gov |

Diastereoselective Synthesis through this compound Intermediates

The utility of silacyclopropanes is further amplified by their ability to serve as intermediates in diastereoselective syntheses. By starting with functionalized chiral alkenes, it is possible to prepare complex silacyclopropanes that already incorporate specific stereochemical information. Subsequent reactions of these chiral silacyclopropanes can then lead to the diastereoselective formation of new stereocenters.

Research has shown that functionalized, chiral alkenes can undergo highly diastereoselective silacyclopropanations, yielding complex silacycles. core.ac.uk For instance, the silacyclopropanation of chiral cyclohexenes has demonstrated that steric interactions play a significant role in governing the diastereoselectivity of the process. core.ac.uk Using tert-butyldimethylsilylene transfer to chiral alkenes, high diastereoselectivities (e.g., >97:3) have been achieved in the formation of silacyclopropanes. core.ac.uk

These diastereoselective silacyclopropanations enable the synthesis of chiral this compound intermediates which, when subjected to ring-opening reactions, can transfer their stereochemical information to the product. For example, a cis-butene-derived this compound was used to synthesize a diol containing four contiguous stereocenters with greater than 97:3 diastereoselectivity. This highlights the power of silacyclopropanes in building molecular complexity with precise stereochemical control, making them valuable synthons for polypropionate structures and other complex organic molecules. scispace.com

Table 3: Diastereoselective Synthesis Examples

| Chiral Alkene Substrate | Silylene Source | Reaction Type | Diastereoselectivity | Product Type (Intermediate) | Reference |

| Chiral Cyclohexene (B86901) | t-Bu2Si: | Silacyclopropanation | High (>92:8) | Silacycle | core.ac.uk |

| Functionalized Alkene | t-Bu2Si: | Silacyclopropanation | High (>97:3) | Silacycle | core.ac.uk |

| cis-Butene | t-Bu2Si: | Silacyclopropanation | High (>97:3) | This compound |

Compound List:

this compound

Silirane

Oxasilacyclopentane

Hexamethylsilirane (B14629118)

Dimesitylsilylene

Di-tert-butylsilylene

Silacyclopropanes As Versatile Synthons and Reactive Intermediates in Advanced Organic Synthesis

Strategic Utility in the Construction of Complex Organic Molecules

Silacyclopropanes, highly strained three-membered silicon-containing heterocycles, have emerged as powerful and versatile building blocks in the field of organic synthesis. Their inherent ring strain makes them reactive intermediates that can undergo a variety of stereospecific and regioselective transformations, providing access to complex molecular architectures that would be challenging to construct using conventional methods. The strategic utility of silacyclopropanes lies in their ability to serve as synthons for the introduction of silicon-based functional groups, which can then be further manipulated to generate a wide range of organic structures.

One of the key applications of silacyclopropanes in complex molecule synthesis is their reaction with carbonyl compounds. This reaction, which involves the insertion of the carbonyl group into one of the silicon-carbon bonds of the silacyclopropane ring, leads to the formation of five-membered oxasilacyclopentane rings. These reactions can be catalyzed by various metal salts, and the choice of catalyst can influence the regioselectivity of the insertion. For instance, copper-catalyzed reactions of unsymmetrical silacyclopropanes with aldehydes tend to result in insertion into the more substituted C-Si bond, while zinc-catalyzed reactions can favor insertion into the less substituted C-Si bond. This tunable regioselectivity provides a powerful tool for controlling the outcome of the reaction and accessing different constitutional isomers.

The resulting oxasilacyclopentanes are valuable intermediates that can be further transformed. A particularly useful transformation is the oxidation of the carbon-silicon bonds to carbon-oxygen bonds, a process often referred to as the Tamao-Fleming oxidation. This oxidation converts the oxasilacyclopentane into a 1,3-diol, a common structural motif in many natural products and biologically active molecules. The stereochemistry of the this compound is often transferred to the 1,3-diol product with high fidelity, making this a powerful method for stereocontrolled synthesis.

Furthermore, the diastereoselective silacyclopropanation of chiral alkenes allows for the synthesis of complex, stereochemically defined silacyclopropanes. These chiral silacyclopropanes can then be used in subsequent reactions to construct highly substituted and stereochemically rich acyclic and cyclic systems. The stereoselectivity of the silacyclopropanation reaction is often governed by steric interactions, allowing for predictable control over the stereochemical outcome.

Applications in the Stereoselective Synthesis of Polyoxygenated Compounds

The unique reactivity of silacyclopropanes has been harnessed for the stereoselective synthesis of polyoxygenated compounds, which are prevalent in a vast array of natural products with important biological activities. A cornerstone of this application is the stereospecific reaction of silacyclopropanes with carbonyl compounds to form oxasilacyclopentanes, followed by oxidation to yield 1,3-diols. This two-step sequence provides a reliable method for the construction of stereochemically defined 1,3-diol units.

The stereochemical outcome of this process is dictated by the stereochemistry of the starting this compound. For example, a cis-silacyclopropane will react with an aldehyde to form a cis-oxasilacyclopentane, which upon oxidation yields a syn-1,3-diol. Conversely, a trans-silacyclopropane will lead to the formation of an anti-1,3-diol. This stereospecificity allows for the selective synthesis of either the syn or anti diastereomer of the 1,3-diol by simply choosing the appropriate stereoisomer of the this compound.

The diastereoselectivity of the initial silacyclopropanation of a chiral alkene is also a critical factor. By carefully selecting the reaction conditions, such as the method of silylene generation (e.g., lithium reduction of di-tert-butyldichlorosilane (B93958) versus thermal silylene transfer), high levels of diastereoselectivity can be achieved in the formation of the this compound. This high degree of stereocontrol at the outset is then carried through the subsequent reaction sequence, enabling the synthesis of complex polyoxygenated molecules with multiple contiguous stereocenters.

The following table provides examples of the diastereoselective silacyclopropanation of chiral alkenes and their subsequent conversion to polyoxygenated compounds.

| Alkene Substrate | Silylene Source | Diastereomeric Ratio of this compound | Resulting Polyoxygenated Product | Reference |

| 3-Methylcyclohexene | Li / t-Bu₂SiCl₂ | 92:8 | 1,3-Diol derivative | nih.gov |

| 3-Isopropylcyclohexene | Li / t-Bu₂SiCl₂ | 96:4 | 1,3-Diol derivative | nih.gov |

| Chiral 1,1-disubstituted alkene | Li / t-Bu₂SiCl₂ | >97:3 | Triol derivative | nih.gov |

These examples highlight the high levels of stereocontrol that can be achieved in the synthesis of polyoxygenated compounds using this compound-based methodologies. The ability to control both relative and absolute stereochemistry makes this a valuable tool for the total synthesis of complex natural products.

Silacyclopropanes as Precursors for Diverse Organosilicon Heterocycles

Beyond their utility in the synthesis of polyoxygenated compounds, silacyclopropanes serve as versatile precursors for a wide range of other organosilicon heterocycles. The high ring strain of the three-membered ring makes silacyclopropanes susceptible to ring-opening and ring-expansion reactions with a variety of reagents, providing access to larger and more diverse silicon-containing ring systems.

One of the most common transformations is the insertion of unsaturated molecules into the C-Si bonds of silacyclopropanes. As previously discussed, the insertion of carbonyl compounds leads to the formation of oxasilacyclopentanes. Similarly, the reaction of silacyclopropanes with isocyanides results in the formation of four-membered iminosilacyclobutanes. These reactions are often stereospecific, with retention of the configuration of the this compound. The resulting iminosilacyclobutanes can be further manipulated, for example, through hydrolysis to yield valuable organic products.

Alkynes can also react with silacyclopropanes, particularly in the presence of a palladium catalyst, to yield a variety of products. One notable outcome is the formation of siloles (silacyclopentadienes). This transformation is believed to proceed through the oxidative addition of the palladium catalyst to a C-Si bond of the this compound, followed by insertion of the alkyne and reductive elimination. This reaction provides a direct route to functionalized siloles, which are of interest for their potential applications in materials science.

The following table summarizes some of the transformations of silacyclopropanes into other organosilicon heterocycles.

| This compound Reactant | Reagent | Catalyst | Resulting Heterocycle |

| cis- or trans-Dialkylthis compound | Aldehyde/Ketone | Copper or Zinc Salts | Oxasilacyclopentane |

| cis- or trans-Dialkylthis compound | Isocyanide | None (thermal) | Iminosilacyclobutane |

| cis-Dialkylthis compound | Phenylacetylene | PdCl₂(PPh₃)₂ | Silole and Insertion Product |

These examples demonstrate the potential of silacyclopropanes as starting materials for the synthesis of a diverse array of silicon-containing heterocyclic compounds, further expanding their utility in synthetic organic and organometallic chemistry.

Development of Novel Carbon-Carbon Bond-Forming Reactions Mediated by Silacyclopropanes

A significant area of research in this compound chemistry has been the development of novel carbon-carbon bond-forming reactions. The inherent reactivity of the strained C-Si bonds in silacyclopropanes can be harnessed to create new C-C bonds under mild conditions, often with high levels of stereocontrol. These reactions provide new synthetic strategies that complement traditional methods of C-C bond formation.

The metal-catalyzed insertion reactions of various unsaturated organic molecules into the C-Si bonds of silacyclopropanes are a prime example of this. As mentioned earlier, the choice of metal catalyst (e.g., copper, zinc, or palladium) can dramatically influence the outcome of the reaction, allowing for tunable reactivity and selectivity.

For instance, the copper-catalyzed insertion of formamides and formate (B1220265) esters into silacyclopropanes provides a direct route to the formation of new C-C bonds. These reactions are stereospecific and, in the case of unsymmetrical silacyclopropanes, can be highly regioselective. The resulting products, such as oxasilacyclopentane acetals, are valuable intermediates that can be further functionalized. For example, they can serve as precursors to oxocarbenium ions, which can then be trapped by various nucleophiles to form yet another C-C bond with high diastereoselectivity.

Palladium catalysis opens up different avenues for C-C bond formation. The reaction of silacyclopropanes with alkynes in the presence of a palladium catalyst can lead to the formation of siloles, which involves the formation of two new C-C bonds. This reaction showcases the ability of silacyclopropanes to act as silylene precursors under catalytic conditions.

The table below highlights some of the novel C-C bond-forming reactions mediated by silacyclopropanes.

| This compound | Reactant | Catalyst | Key C-C Bond Forming Step | Resulting Product Type |

| Unsymmetrical this compound | Formamide | Copper(I) Iodide | Insertion into the more substituted C-Si bond | N,O-Acetal |

| Dialkylthis compound | Formate Ester | Zinc Bromide | Insertion into the less substituted C-Si bond | O,O-Acetal |

| Dialkylthis compound | Phenylacetylene | PdCl₂(PPh₃)₂ | Insertion and silylene transfer | Silole and insertion product |

| Oxasilacyclopentane Acetal (from this compound) | Silyl (B83357) Enol Ether | Lewis Acid | Nucleophilic attack on an oxocarbenium ion | Functionalized 1,3-diol precursor |

Advanced Analytical Methodologies for Mechanistic Elucidation in Silacyclopropane Chemistry

In-Situ Spectroscopic Techniques for Characterization of Reactive Intermediates

The high reactivity of silacyclopropanes means that their reactions often proceed through short-lived, low-concentration intermediates that are pivotal to the reaction mechanism. Direct observation of these species is crucial for a complete mechanistic understanding but is often challenging. In-situ spectroscopic methods, which monitor the reaction mixture under real-time conditions, are indispensable tools for this purpose. wiley.com While isolating and characterizing these transient species is often intractable, their existence is frequently inferred from kinetic data and the stereochemical outcome of the reactions. scispace.com

Several key reactive intermediates have been proposed in metal-catalyzed reactions of silacyclopropanes:

Palladacyclobutanes: In palladium-catalyzed reactions of silacyclopropanes with alkynes, investigations suggest a mechanism involving the oxidative addition of a Pd(0) complex into a C-Si bond of the silacyclopropane. scispace.com This step is proposed to form a reactive palladacyclobutane intermediate. This intermediate can then undergo further steps, such as stereospecific alkyne insertion, to yield the final products. scispace.com The stereochemistry of the products provides strong, albeit indirect, evidence for the intermediacy of such cyclic palladium complexes.

Organocopper Intermediates: For copper-catalyzed insertion reactions, such as those involving formamides, a transmetalation mechanism is believed to be operative. scispace.com This pathway involves the formation of an organocopper intermediate. scispace.comprinceton.edu The proposed mechanism is supported by the fact that the transmetalation of silanes to copper has been previously demonstrated in other systems. scispace.com

Pentacoordinate Silicon Intermediates: In reactions with certain nucleophiles or Lewis basic reagents, the formation of a pentacoordinate silicon intermediate is often postulated. princeton.edu This type of intermediate would result from the coordination of the reagent to the silicon atom, which enhances the nucleophilicity of the strained ring and facilitates ring-opening. princeton.edu

Direct spectroscopic detection of these intermediates in this compound chemistry is an ongoing challenge. Techniques such as low-temperature NMR, stopped-flow UV-Vis spectroscopy, and rapid-injection NMR are powerful methods for studying reactive intermediates in organometallic catalysis. ed.ac.uknih.gov Applying these techniques, potentially at very low temperatures to increase the lifetime of the intermediates, holds the key to moving from postulated pathways to directly observed mechanistic steps in this compound reactions. kuleuven.benih.gov

Application of Advanced NMR Spectroscopy for Stereochemical and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure and stereochemistry of chemical compounds. In this compound chemistry, advanced NMR techniques are essential for confirming the stereochemical integrity of reactions and providing deep mechanistic insights. ed.ac.uk

A cornerstone finding in the synthetic application of silacyclopropanes is that their reactions can be highly stereospecific. The initial stereochemistry of the this compound ring is often directly translated into the stereochemistry of the product. scispace.com For example, the insertion of carbonyl compounds into cis- and trans-silacyclopropanes proceeds with retention of configuration, yielding stereochemically defined oxasilacyclopentanes. scispace.com This stereospecificity is a key indicator that the reaction mechanism does not involve intermediates, such as diradicals, that would allow for the loss of stereochemical information. scispace.com

Advanced NMR experiments, particularly the Nuclear Overhauser Effect (NOE) spectroscopy (NOESY), are critical for these stereochemical assignments. wordpress.comwikipedia.org NOE occurs between nuclei that are close in space, regardless of whether they are connected through bonds. intermediateorgchemistry.co.uk By observing NOE correlations, chemists can determine the relative orientation of substituents on a ring, confirming, for instance, a cis or trans relationship. wordpress.com

Key applications of NMR in this compound chemistry include:

Confirmation of Stereospecificity: In reactions like copper-catalyzed formamide insertion, NMR analysis of the products confirms that starting with a cis-silacyclopropane yields a cis-substituted product, while a trans-silacyclopropane gives a trans-product. scispace.com

Determination of Diastereoselectivity: The silacyclopropanation of chiral alkenes can produce diastereomeric products. Advanced NMR methods are used to determine the diastereomeric ratio (d.r.) and to assign the precise stereostructure of the major diastereomer formed. scispace.comprinceton.edu

Mechanistic Probes: The observed stereochemical outcomes, as determined by NMR, provide strong evidence for or against proposed reaction mechanisms. For instance, the retention of stereochemistry in many reactions supports concerted or pseudo-concerted pathways and argues against long-lived, freely rotating intermediates. scispace.com

The table below summarizes the stereochemical outcomes for several key reactions of silacyclopropanes, which are typically determined using advanced NMR techniques.

| Reaction | This compound Stereoisomer | Key Reagent | Catalyst/Conditions | Stereochemical Outcome | Reference |

|---|---|---|---|---|---|

| Carbonyl Insertion | cis | Benzaldehyde | Lewis Base | Stereospecific (Retention) | scispace.com |

| Formamide Insertion | cis | Formamide | CuI (10 mol%) | Stereospecific (Retention) | scispace.com |

| Formamide Insertion | trans | Formamide | CuI (10 mol%) | Stereospecific (Retention) | scispace.com |

| Isocyanide Insertion | cis | Isocyanide | Thermal or Cu(I) | Stereospecific (Retention) | scispace.comprinceton.edu |

| Alkyne Insertion | cis | Phenylacetylene | PdCl2(PPh3)2 | High Diastereoselectivity (cis product) | scispace.com |

| Silacyclopropanation | N/A (Chiral Alkene) | Di-tert-butylsilylene source | AgOTf | High Diastereoselectivity | scispace.comprinceton.edu |

Corroboration of Electronic Structure and Bonding Features through Diffraction Studies

While NMR spectroscopy reveals connectivity and relative stereochemistry, diffraction techniques like X-ray crystallography and electron diffraction provide the most precise and unambiguous data on molecular geometry, including bond lengths and angles. researchgate.net This information is a direct reflection of the electronic structure and bonding within a molecule. For highly strained systems like silacyclopropanes, diffraction studies are invaluable for quantifying the consequences of ring strain.

The three-membered ring of this compound forces the internal bond angles to deviate significantly from the ideal tetrahedral angle of 109.5°. This geometric constraint leads to several important bonding features:

Strained Bond Angles: The internal C-Si-C angle is expected to be significantly compressed, leading to considerable angle strain.

Modified Hybridization: To accommodate the small angles, the orbitals making up the ring bonds are thought to have increased p-character, resulting in "bent" or "banana" bonds. This rehybridization affects the lengths and strengths of both the endocyclic (within the ring) and exocyclic (outside the ring) bonds.

Bond Length Alterations: The strain can lead to elongated C-Si bonds within the ring compared to unstrained silanes.

Obtaining single crystals of the parent this compound suitable for X-ray diffraction is difficult due to its high reactivity and volatility. However, diffraction data from stable, substituted this compound derivatives and related strained rings can provide fundamental insights. researchgate.netresearchgate.net For example, electron diffraction has been successfully used to determine the gas-phase structure of small, strained cyclic molecules, providing precise geometric parameters. researchgate.net

The data obtained from such studies are crucial for validating theoretical and computational models of bonding in silacyclopropanes. By comparing experimentally determined geometries with those calculated using quantum chemical methods, researchers can refine theoretical models and gain a deeper understanding of the electronic structure. For instance, the precise measurement of bond lengths and the electron density distribution can provide experimental evidence for the nature of the bent bonds and the distribution of charge within the strained ring. researchgate.net

The table below presents hypothetical, yet expected, geometric parameters for a this compound ring, contrasted with a less strained silacyclobutane. These values illustrate the structural changes that would be confirmed by diffraction studies.

| Parameter | This compound (Expected) | Silacyclobutane (Reference) | Significance |

|---|---|---|---|

| C-Si-C Bond Angle | ~48-50° | ~77° | Indicates extreme angle strain in the three-membered ring. |

| Si-C Bond Length | Potentially elongated (>1.87 Å) | ~1.87 Å | Reflects weakening of the endocyclic bonds due to strain. |

| C-C Bond Length | ~1.55-1.59 Å | N/A | Longer than in cyclopropane (B1198618) (~1.51 Å), reflecting different bond polarity and strain. |

Emerging Research Frontiers and Future Perspectives in Silacyclopropane Chemistry

Development of Novel Catalytic Systems for Silacyclopropane Transformations

A major thrust in contemporary this compound chemistry is the design and application of novel catalytic systems to control the regio- and stereochemistry of their transformations. The choice of catalyst is crucial, as it can steer the reaction towards different pathways and products. acs.orgacs.org Transition metal catalysts, particularly those based on copper, zinc, and palladium, have proven to be exceptionally versatile in mediating stereospecific, stereoselective, and chemoselective carbon-carbon bond-forming reactions under mild conditions. acs.orgnih.gov

Copper and zinc salts, for example, are effective in promoting the insertion of carbonyl compounds into the C-Si bond of silacyclopropanes. princeton.edu Copper-catalyzed reactions, such as the insertion of formamides, are believed to proceed through a transmetalation mechanism, where the silicon atom is transferred to copper to form a reactive organocopper intermediate. acs.orgacs.org This intermediate then facilitates the desired bond formation. Zinc-based catalysts, on the other hand, are thought to activate alkyl aldehydes through coordination, enabling their insertion. princeton.edu

Palladium complexes catalyze a different set of transformations. For instance, in the presence of a catalyst like PdCl2(PPh3)2, silacyclopropanes can react with alkynes to yield silicon-containing heterocycles such as siloles through a process involving oxidative addition of the palladium(0) complex into a C-Si bond of the this compound. acs.org This oxidative addition forms a key intermediate, a palladacyclobutane, which can then undergo further reactions like alkyne insertion. acs.org

These catalytic systems offer a powerful toolkit for chemists, allowing for the precise control over reaction outcomes, which is essential for the synthesis of polyoxygenated organic molecules and other complex targets. acs.orgnih.gov

| Catalyst System | Transformation Type | Substrates | Key Findings / Selectivity |

| Copper (e.g., CuI, CuBr) | Carbonyl Insertion | Silacyclopropanes, Formamides, α,β-Unsaturated Aldehydes | Proceeds via a proposed transmetalation mechanism. acs.orgacs.org High diastereoselectivity. princeton.edu |

| Zinc (e.g., ZnBr2) | Carbonyl Insertion | Silacyclopropanes, Alkyl Aldehydes | Believed to operate through coordination and activation of the aldehyde. princeton.edu |

| Palladium (e.g., PdCl2(PPh3)2) | Annulation with Alkynes | Silacyclopropanes, Alkynes | Forms siloles via oxidative addition to a palladacyclobutane intermediate. acs.org |

Exploration of Unprecedented Reaction Pathways and Reactivity Patterns

Beyond established catalytic cycles, research into this compound chemistry is uncovering fundamentally new reaction pathways. The high ring strain of silacyclopropanes makes them susceptible to ring-opening under various conditions, leading to novel reactivity not observed in their carbocyclic analogs. researchgate.net

One significant discovery is the involvement of radical intermediates in the ring-expansion reactions of silacyclopropanes. researchgate.net It has been demonstrated that silacyclopropanes can react selectively with p-benzoquinones to form oxasilacyclopentanes without the need for a catalyst, elevated temperatures, or irradiation. researchgate.netkisti.re.kr Stereochemical studies and radical clock experiments have confirmed that these transformations proceed through a radical-based mechanism. researchgate.net This pathway has been extended to other substrates, including dienones and certain aryl aldehydes, in some cases leading to the generation of silylenes. researchgate.netkisti.re.kr

Another novel pathway involves the formal [4+1] cycloaddition of photogenerated siloxycarbenes with electrophilic dienes. nih.gov This process leads to a transient donor-acceptor cyclopropane (B1198618) which then undergoes a vinylcyclopropane-cyclopentene rearrangement to yield highly functionalized cyclopentenes in a metal-free process. nih.gov

Computational studies have also shed light on the fundamental reactivity of these strained rings. Ab initio calculations predict a strong preference for the ring-opening of this compound to form ethylsilylene, which contrasts sharply with the opening of cyclopropane to a trimethylene diradical. acs.org Furthermore, Density Functional Theory (DFT) calculations have been used to investigate the cycloaddition reactions of related species like silacyclopropylidenoids, revealing stepwise mechanisms whose energetics are influenced by halogen substituents and solvation. acgpubs.orgresearchgate.net These theoretical insights are crucial for predicting and understanding the unique reactivity patterns of silacyclopropanes.

Design of this compound-Derived Synthons for Complex Cascade Reactions

The unique reactivity of silacyclopropanes makes them attractive as synthons—or synthetic building blocks—for initiating complex cascade reactions. A cascade reaction, also known as a tandem or domino reaction, involves two or more consecutive transformations in which the product of one step becomes the substrate for the next, all occurring in a single pot. This approach offers significant advantages in terms of efficiency and atom economy.

The ring-opening of a this compound can be strategically employed as the initiating step of a cascade sequence. For example, the nucleophilic ring-opening of a donor-acceptor this compound can generate a reactive intermediate that is poised to undergo a subsequent intramolecular reaction. A notable example in broader cyclopropane chemistry that provides a blueprint for this compound applications is the zinc-catalyzed tandem reaction involving the nucleophilic ring-opening of 1,1-cyclopropanediesters by 2-alkynyl indoles, which is followed by a Conia-ene ring closure to construct tetrahydrocarbazoles in a single step. researchgate.net

Similarly, the formation of oxasilacyclopentanes from the reaction of silacyclopropanes with carbonyl compounds can be viewed as the first step in a potential cascade. princeton.eduacs.org The resulting five-membered ring contains a silicon-oxygen bond that can be further functionalized, allowing for subsequent transformations. The design of this compound substrates with appropriately positioned functional groups could enable their use in tandem ring-opening/cyclization sequences to rapidly build molecular complexity. For instance, a radical ring-opening could initiate a tandem cyclization, a strategy that has been effectively used with cyclopropanols to synthesize complex heterocycles like phenanthridines. nih.gov The development of such processes using this compound-derived synthons is a key frontier for streamlining the synthesis of complex organic molecules.

Interdisciplinary Applications and Advances in Theoretical this compound Chemistry

The applications of this compound chemistry are expanding beyond traditional organic synthesis into more interdisciplinary areas. Their unique structural and electronic properties make them interesting candidates for materials science and medicinal chemistry. rsc.org For example, incorporating strained silicon rings into polymer backbones or as functional groups could impart novel electronic or physical properties. In medicinal chemistry, cyclopropane rings are known to be valuable structural motifs, and this compound-derived structures offer a new avenue for designing analogs of biologically active molecules. nih.gov

Concurrently, theoretical and computational chemistry is providing unprecedented insight into the nature of silacyclopropanes. mdpi.comchemrxiv.org Theoretical models like the Coulson-Moffitt and Walsh models, originally developed for cyclopropane, help to explain the bonding in these strained systems, highlighting the increased p-character of the endocyclic bonds. wiley.com DFT calculations are now routinely used to investigate reaction mechanisms, predict reactivity, and understand the stability of intermediates. mdpi.commdpi.com For instance, computational studies have elucidated the preference for this compound ring-opening to form silylenes over diradicals, a key difference from cyclopropane chemistry. acs.org Furthermore, theoretical analyses of frontier molecular orbitals (FMO) and molecular electrostatic potential (MEP) maps help in predicting the sites of nucleophilic and electrophilic attack, guiding the rational design of new reactions. mdpi.com These computational tools are indispensable for advancing the field, allowing for a synergistic relationship between experimental and theoretical investigations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro